N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine
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Overview
Description
(2R)-4-(METHYLSULFANYL)-2-{[3-(2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOYL]AMINO}BUTANOIC ACID is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(METHYLSULFANYL)-2-{[3-(2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOYL]AMINO}BUTANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the furo[3,2-g]chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trimethyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the propanoyl group: Acylation reactions using propanoyl chloride or anhydride.
Formation of the amino butanoic acid moiety: Amination reactions followed by coupling with the furo[3,2-g]chromen derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(METHYLSULFANYL)-2-{[3-(2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOYL]AMINO}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, (2R)-4-(METHYLSULFANYL)-2-{[3-(2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOYL]AMINO}BUTANOIC ACID may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (2R)-4-(METHYLSULFANYL)-2-{[3-(2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOYL]AMINO}BUTANOIC ACID would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-(METHYLSULFANYL)-2-{[3-(2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOYL]AMINO}PENTANOIC ACID: Similar structure with an additional carbon in the amino acid moiety.
(2R)-4-(METHYLSULFANYL)-2-{[3-(2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOYL]AMINO}HEXANOIC ACID: Similar structure with two additional carbons in the amino acid moiety.
Uniqueness
The uniqueness of (2R)-4-(METHYLSULFANYL)-2-{[3-(2,3,5-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOYL]AMINO}BUTANOIC ACID lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H25NO6S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2R)-4-methylsulfanyl-2-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C22H25NO6S/c1-11-13(3)28-18-10-19-16(9-15(11)18)12(2)14(22(27)29-19)5-6-20(24)23-17(21(25)26)7-8-30-4/h9-10,17H,5-8H2,1-4H3,(H,23,24)(H,25,26)/t17-/m1/s1 |
InChI Key |
VIGFPSLQMXRSBD-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@H](CCSC)C(=O)O)C)C |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(CCSC)C(=O)O)C)C |
Origin of Product |
United States |
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